molecular formula C12H14O3 B13870944 Isopropyl 4-(2-oxoethyl)benzoate

Isopropyl 4-(2-oxoethyl)benzoate

Cat. No.: B13870944
M. Wt: 206.24 g/mol
InChI Key: URBFWBLLUWNWTQ-UHFFFAOYSA-N
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Description

Isopropyl 4-(2-oxoethyl)benzoate is an organic compound with the molecular formula C12H14O3. It is characterized by its aromatic ester structure, which includes an isopropyl group, a benzoate group, and an oxoethyl substituent. This compound is used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 4-(2-oxoethyl)benzoate typically involves esterification reactions. One common method is the reaction between 4-(2-oxoethyl)benzoic acid and isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized lipases can be used to facilitate the esterification reaction under milder conditions, reducing energy consumption and improving sustainability .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-(2-oxoethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The oxoethyl group can be oxidized to form carboxylic acids.

    Reduction: The oxoethyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl 4-(2-oxoethyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyl 4-(2-oxoethyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The oxoethyl group may also participate in redox reactions, influencing cellular pathways and signaling .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-oxoethyl)benzoate
  • Methyl 4-(2-oxoethyl)benzoate
  • Propyl 4-(2-oxoethyl)benzoate

Uniqueness

Isopropyl 4-(2-oxoethyl)benzoate is unique due to its specific isopropyl group, which imparts distinct physicochemical properties such as solubility and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

propan-2-yl 4-(2-oxoethyl)benzoate

InChI

InChI=1S/C12H14O3/c1-9(2)15-12(14)11-5-3-10(4-6-11)7-8-13/h3-6,8-9H,7H2,1-2H3

InChI Key

URBFWBLLUWNWTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)CC=O

Origin of Product

United States

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